molecular formula C13H16N2O4 B13898819 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid

4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid

Cat. No.: B13898819
M. Wt: 264.28 g/mol
InChI Key: LYCSUAGKQMUTBR-UHFFFAOYSA-N
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Description

4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid is a chemical compound with significant interest in various fields of scientific research. This compound is known for its unique structure, which includes an amino group, a benzyl group, and two carboxylic acid groups attached to a pyrrolidine ring. Its molecular formula is C13H16N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid typically involves multiple steps. One common method starts with the esterification of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid with ethanol and sulfuric acid to form the ethyl ester. This ester is then N-protected with benzyl bromide and DIEA in dichloromethane to produce the N-benzyl derivative. The oxidation of this derivative with oxalyl chloride in DMSO yields the pyrrolidinone, which is cyclized with ammonium carbamate and KCN in hot ethanol/water to form the spiro imidazolidinedione. The imidazolidinedione ring is then opened with refluxing 3N NaOH, followed by esterification with ethanol/SOCl2 to produce the diethyl ester. The amino group is protected with tert-butoxycarbonyl anhydride, and the N-benzyl group is removed via hydrogenolysis in the presence of Pd/C. The resulting compound is then alkylated with 1-(chloromethyl)naphthalene using DIEA and Bu4NI, and the Boc protecting group is removed with HCl in ethyl ether. Finally, the compound is hydrolyzed with NaOH to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxalyl chloride and DMSO.

    Reduction: Reducing agents such as hydrogen gas in the presence of Pd/C can be used.

    Substitution: Reagents like benzyl bromide and DIEA are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets. It is known to act as an agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. This interaction modulates the activity of these receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyrrolidine-2,4-dicarboxylic acid: A similar compound with a simpler structure lacking the benzyl group.

    1-Benzyl-4-aminopyrrolidine-2,4-dicarboxylic acid: Another related compound with a similar structure but different stereochemistry.

Uniqueness

4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with metabotropic glutamate receptors sets it apart from other similar compounds .

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid

InChI

InChI=1S/C13H16N2O4/c14-13(12(18)19)6-10(11(16)17)15(8-13)7-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,16,17)(H,18,19)

InChI Key

LYCSUAGKQMUTBR-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC1(C(=O)O)N)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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